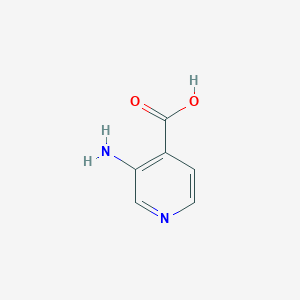
3-Aminoisonicotinic acid
Cat. No. B021587
Key on ui cas rn:
7579-20-6
M. Wt: 138.12 g/mol
InChI Key: FYEQKMAVRYRMBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08247431B2
Procedure details


3-tert-Butoxycarbonylamino-isonicotinic acid (450 mg) was dissolved in methanol (8 mL) and 6N hydrochloric acid (5 mL) was added to the solution. The resulting suspension was stirred under reflux for 2.5 hours, cooled to room temperature and washed 3× with chloroform. The aqueous layer was adjusted to pH-14 by addition of 2N sodium hydroxide solution, washed 3× with chloroform and adjusted again to pH-3 by addition of 2N hydrochloric acid. The aqueous layer was concentrated on a rotary evaporator to complete dryness and the residue was extracted with hot ethanol. The ethanol extract was filtered to remove insoluble material and concentrated in vacuum to afford 262 mg of the title compound of formula



Name
Identifiers


|
REACTION_CXSMILES
|
C(OC([NH:8][C:9]1[CH:17]=[N:16][CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12])=O)(C)(C)C.Cl>CO>[NH2:8][C:9]1[CH:17]=[N:16][CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
450 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=C(C(=O)O)C=CN=C1
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting suspension was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 2.5 hours
|
|
Duration
|
2.5 h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed 3× with chloroform
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The aqueous layer was adjusted to pH-14 by addition of 2N sodium hydroxide solution
|
WASH
|
Type
|
WASH
|
|
Details
|
washed 3× with chloroform
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
adjusted again to pH-3 by addition of 2N hydrochloric acid
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The aqueous layer was concentrated on a rotary evaporator
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the residue was extracted with hot ethanol
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The ethanol extract
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove insoluble material
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C(=O)O)C=CN=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 262 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 100.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
